molecular formula C7H18Cl2N2 B3115927 (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride CAS No. 2126143-60-8

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride

Cat. No. B3115927
CAS RN: 2126143-60-8
M. Wt: 201.13
InChI Key: SZLULMXLBYGMPO-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride” is a chemical compound that consists of a piperazine ring with two methyl groups at the 2 and 6 positions . It is in the form of a dihydrochloride salt, making it more stable and easier to handle . It is commonly used in the synthesis of pharmaceuticals and can act as a building block for various drug molecules .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H16Cl2N2 . Its molecular weight is 187.11 . Unfortunately, the specific molecular structure or 3D model is not provided in the search results.


Physical And Chemical Properties Analysis

“this compound” is a stable compound due to its dihydrochloride salt form . It has a molecular weight of 187.11 . The compound should be stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Structural Analysis and Spectroscopy

The compound's structure and stereochemistry can be analyzed through nuclear magnetic resonance (NMR) spectroscopy. For instance, Harris and Sheppard (1966) used NMR to study the structural assignments of isomeric tetramethylpiperazine dihydrochlorides, which are structurally similar to (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride. Their research provided insights into the stereochemical assignment of these isomers (Harris & Sheppard, 1966).

Synthesis of Piperazine Derivatives

The compound can be used in the synthesis of various piperazine derivatives. For example, Lin Xi-quan (2009) described the asymmetric synthesis of a piperazine derivative, highlighting the compound's utility in complex organic synthesis (Lin Xi-quan, 2009).

Antimicrobial Applications

Piperazine derivatives, like this compound, have shown promising antimicrobial properties. Másson et al. (2008) investigated the antimicrobial activity of various piperazine derivatives of chitosan and found that some derivatives exhibited significant antibacterial activity (Másson et al., 2008).

Agricultural Chemicals and Environmental Impact

In the context of environmental science, the influence of agricultural chemicals, including piperazine derivatives, on groundwater contamination has been studied. Kolpin (1997) explored the relationship between land use and the concentration of agricultural chemicals in groundwater in the Midwestern United States, providing insights into the environmental impact of these compounds (Kolpin, 1997).

Safety and Hazards

The safety data for “(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride” indicates that it has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(2S,6S)-1,2,6-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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